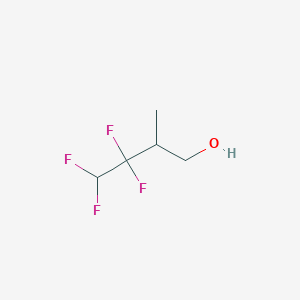![molecular formula C15H27NO3S B2481668 Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2253632-63-0](/img/structure/B2481668.png)
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder with a molecular weight of 285.38 . Another similar compound, “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, has a molecular weight of 283.41 and is a colorless oil .
Molecular Structure Analysis
The InChI code for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is 1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 . For “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, the InChI code is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis
“tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a colorless oil, also stored at room temperature .Applications De Recherche Scientifique
Synthetic Routes and Stereoselective Synthesis
- This compound plays a critical role in the stereoselective synthesis of pharmacologically significant intermediates, such as (±)-perhydrohistrionicotoxin. Ibuka et al. (1982) describe a method using a conjugate addition reaction as a key step in synthesizing this compound's key intermediate (Ibuka, Minakata, Mitsui, Hayashi, Taga, & Inubushi, 1982).
Polymer Stabilizers
- In the field of polymer chemistry, Yachigo et al. (1992) found that a similar compound, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethyl-ethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants, which is crucial for enhancing the longevity and stability of polymers (Yachigo, Sasaki, & Kojima, 1992).
Structural Modification in Medicinal Chemistry
- Vorona et al. (2007) demonstrated the structural modification of tert-butyl esters in the context of medicinal chemistry. Their work involved the synthesis of various compounds which showed potential for weak or non-existent cytotoxic activity against cancer cells in vitro (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Food Contact Materials Safety Evaluation
- The safety evaluation of similar compounds, such as 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, has been assessed for use in food contact materials. The EFSA concluded that the use of such substances is not a safety concern for consumers under specified conditions (Flavourings, 2012).
Development of Boc Protecting Group Reagents
- Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, indicating its utility in the synthesis of protected amino acids and peptides (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
Synergistic Antioxidant Mechanisms
- The synergistic mechanism of antioxidants was further explored by Yachigo et al. (1992), highlighting the compound's role in preventing discoloration and stabilizing polymers (Yachigo, Sasaki, Ishii, & Tanaka, 1992).
NMR Spectroscopy for Configuration Assignment
- Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of related compounds, showcasing the compound's relevance in stereochemical studies (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Safety and Hazards
The safety information for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” includes hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The safety information for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P351, P352, P403, P405 .
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHNPRJRDLBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
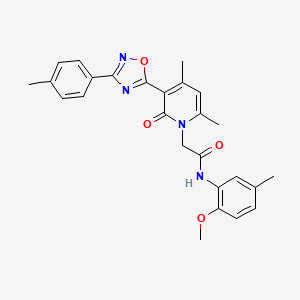
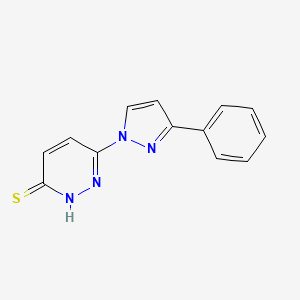
![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
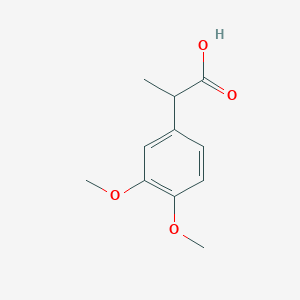
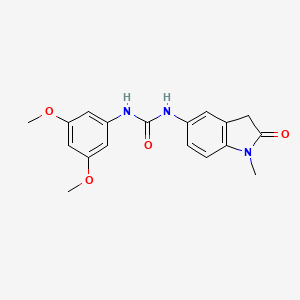
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)

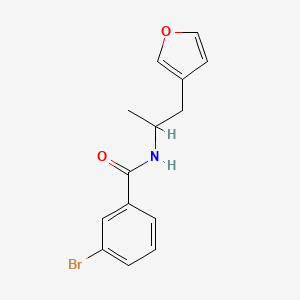
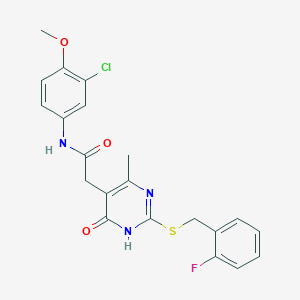
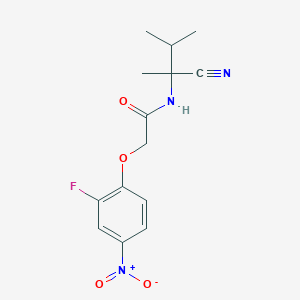
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
